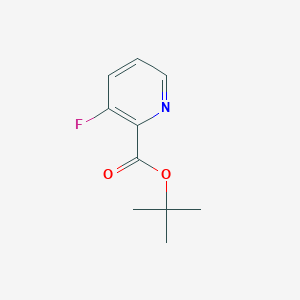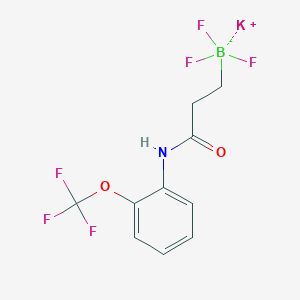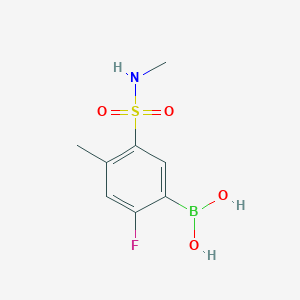
tert-Butyl 3-fluoropicolinate
Vue d'ensemble
Description
Tert-Butyl 3-fluoropicolinate is a chemical compound with the CAS Number: 1934827-83-4 and a molecular weight of 197.21 . It is typically stored in an inert atmosphere at room temperature . The compound is liquid in its physical form .
Molecular Structure Analysis
The linear formula of this compound is C10H12FNO2 . This indicates that the molecule is composed of 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored in an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
tert-Butyl 3-fluoropicolinate has been explored in various synthetic and chemical reaction contexts. It has been involved in the metal-free oxidative coupling of tetrahydroisoquinolines and 3-fluorooxindoles on water, demonstrating its utility in creating complex molecules under mild and safe conditions (Ji et al., 2019). Similarly, the compound tert-butyl hypofluorite, related to this compound, has been synthesized and characterized, showing its reactivity in adding to olefins to form fluorinated compounds (Appelman et al., 1993).
Organic Synthesis and Protection of Carboxylic Acids
In the field of organic synthesis, this compound analogues have been used as reagents for the protection of carboxylic acids in fluorous synthesis (Pardo et al., 2001). This application is significant for the synthesis of medium-size nonpolar carboxylic acids, highlighting the compound's versatility in synthetic chemistry.
Agricultural Applications
The compound has also been found to be significant in the development of herbicidal activities. For instance, derivatives of this compound have been prepared and shown to possess significant herbicidal activity against various weeds (Kudo et al., 1998). This showcases its potential utility in agricultural sciences.
Pharmaceutical Research
In pharmaceutical research, this compound derivatives have been explored for their role in synthesizing compounds with potential therapeutic applications. For instance, new fluoroquinolones active against resistant Mycobacterium tuberculosis strains have been synthesized using this compound related structures (Guerrini et al., 2013).
Safety and Hazards
The safety information for tert-Butyl 3-fluoropicolinate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for tert-Butyl 3-fluoropicolinate are not mentioned in the available literature, the compound’s tert-butyl group has been highlighted as a potential functional group in strategic synthetic planning for complex molecular architectures . This suggests that this compound could have potential applications in the synthesis of complex organic compounds.
Propriétés
IUPAC Name |
tert-butyl 3-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLAQCBNGMBLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















